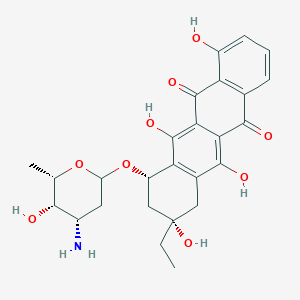
13-Deoxycarminomycin
Overview
Description
13-Deoxycarminomycin is a cytotoxic anthracycline antibiotic produced by Streptomyces peucetius var. carminatus . It has a molecular formula of C26H29NO9 and a molecular weight of 499.5 .
Synthesis Analysis
The synthesis of 13-Deoxycarminomycin involves various biochemical reactions. For instance, DnrD converts aklanonic acid methylester to aklaviketone, and DnrC is a methyltransferase that converts aklanonic acid to aklanonic acid methylester .Molecular Structure Analysis
The molecular structure of 13-Deoxycarminomycin includes 69 bonds in total: 40 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 5 six-membered rings, 3 ten-membered rings, 2 aromatic ketones, 1 primary aliphatic amine, 2 hydroxyl groups, 3 aromatic hydroxyls, 1 secondary alcohol, and 1 tertiary alcohol .Chemical Reactions Analysis
The chemical reactions involved in the formation of 13-Deoxycarminomycin are complex and involve multiple steps. For instance, the dnrP gene product, which is homologous to known esterases, may catalyze the conversion of 10-carbomethoxy-13-deoxycarminomycin to its 10-carboxy derivative .Physical And Chemical Properties Analysis
13-Deoxycarminomycin has a density of 1.6±0.1 g/cm3, a boiling point of 713.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C. It also has an enthalpy of vaporization of 109.4±3.0 kJ/mol and a flash point of 385.0±32.9 °C .Scientific Research Applications
Antineoplastic Agent
13-Deoxycarminomycin has been identified as an antineoplastic agent , which means it inhibits or prevents the proliferation of neoplasms . This makes it a potential candidate for use in cancer treatment.
Bacterial Metabolite
This compound is a bacterial metabolite produced by Streptomyces peucetius var. carminatus . As such, it could be used in studies related to bacterial metabolism and the biochemical pathways of Streptomyces species.
Anthracycline Antibiotic
13-Deoxycarminomycin is classified as an anthracycline antibiotic . Anthracyclines are used to treat many types of cancer and this compound could potentially be used to develop new or improved anthracycline-based therapies.
Antimicrobial Agent
As an anthracycline antibiotic, 13-Deoxycarminomycin also serves as an antimicrobial agent . It could be used in research focused on combating microbial infections.
Cytotoxic Agent
13-Deoxycarminomycin is a cytotoxic anthracycline antibiotic . Its cytotoxic properties could be harnessed in research related to cell death, cell cycle, and cellular response to DNA damage.
Role in Anthracycline Biosynthesis
13-Deoxycarminomycin plays a role in the biosynthesis of anthracyclines . Understanding its role could provide insights into the biosynthetic pathways of these compounds and could potentially lead to the development of methods for the production of novel anthracyclines.
Potential for Chemical Modification
There is considerable interest in synthesizing chemically modified anthracyclines with an improved therapeutic index . 13-Deoxycarminomycin, due to its structural complexity, could serve as a starting point for the synthesis of such modified anthracyclines.
Role in Evolutionary Divergence of Methyltransferases
Research has shown that 13-Deoxycarminomycin is involved in the evolutionary divergence of the SAM-dependent methyltransferases DnrK and RdmB in anthracycline biosynthesis . This could be of interest in studies focused on the evolution of enzymes and their functions.
Safety And Hazards
properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO9/c1-3-26(34)8-12-18(15(9-26)36-16-7-13(27)21(29)10(2)35-16)25(33)20-19(23(12)31)22(30)11-5-4-6-14(28)17(11)24(20)32/h4-6,10,13,15-16,21,28-29,31,33-34H,3,7-9,27H2,1-2H3/t10-,13-,15-,16-,21+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYFCDBUKBJSFA-JYFLSIMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997377 | |
| Record name | 3-Ethyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Deoxycarminomycin | |
CAS RN |
76034-18-9 | |
| Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-5,12-naphthacenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76034-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



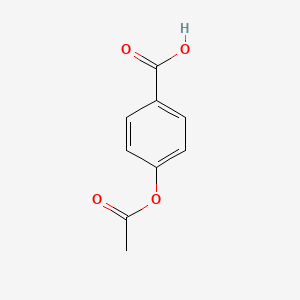

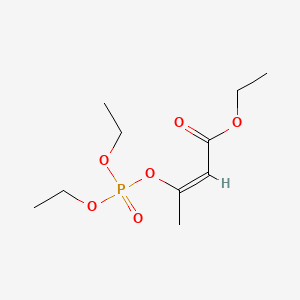

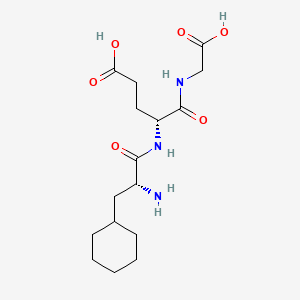
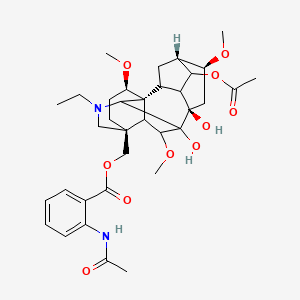
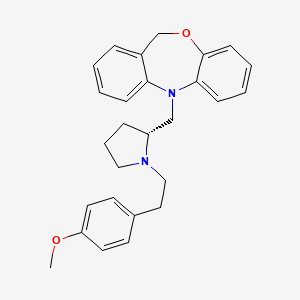
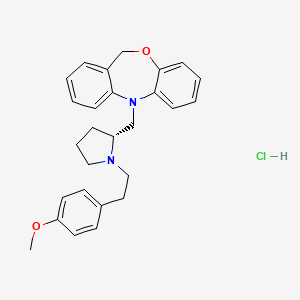
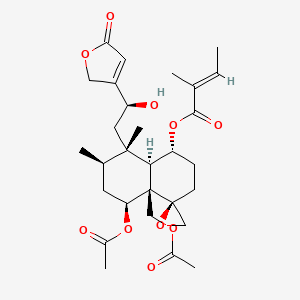
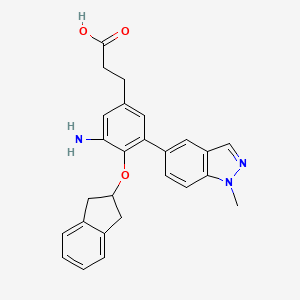


![benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate](/img/structure/B1664478.png)
